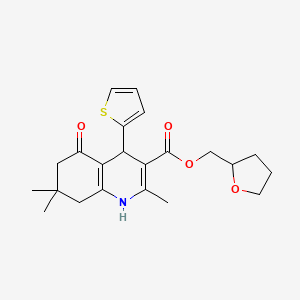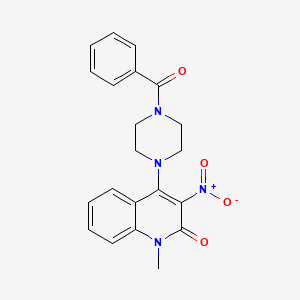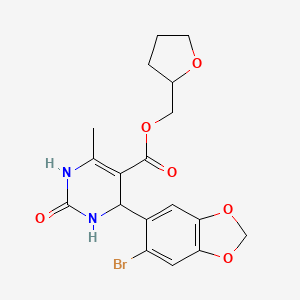
N-(3-phenylpropyl)-1-naphthamide
Vue d'ensemble
Description
N-(3-phenylpropyl)-1-naphthamide, also known as NPPN, is a compound that has been synthesized and studied for its potential use as a tool in scientific research. It belongs to a class of compounds called amides and is structurally similar to other compounds that have been shown to have biological activity.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- N-(3-phenylpropyl)-1-naphthamide and related compounds have been studied for their potential in synthesizing various chemical structures. For example, studies have explored their role in the synthesis of 3-phenyl-2-naphthols and 2-hydroxy-3-phenyl-1,4-naphthoquinones, which are key intermediates in the preparation of complex organic compounds (Martínez et al., 2005). These synthetic routes are important for developing new materials and molecules in organic chemistry.
Pharmacological Potential and Biochemical Interactions
- Naphthamides, a category including N-(3-phenylpropyl)-1-naphthamide, have shown significant activities against microorganisms. Studies have reported their effectiveness in inhibiting biofilm formation by bacteria, which is crucial in combating antibiotic resistance. For instance, certain derivatives have demonstrated significant biofilm inhibition activity against both Gram-negative and Gram-positive bacteria (Ejaz et al., 2021). This research is valuable in the development of new antimicrobial agents.
Material Science and Electronics
- In the field of material science, naphthalene diimide derivatives, which are structurally related to N-(3-phenylpropyl)-1-naphthamide, have been explored for their photophysical, thermal-activated conductivity, and electron transport properties. These compounds show promise in applications like organic electronics and OLEDs due to their excellent photophysical and electronic properties (Kobaisi et al., 2016).
Environmental and Health Monitoring
- Compounds like 1-naphthol, closely related to N-(3-phenylpropyl)-1-naphthamide, have been used in environmental and health monitoring. For instance, their detection in human urine can indicate exposure to certain pesticides, and studies have developed methods for effective detection of such compounds (Qin & Yan, 2018). This is crucial for assessing environmental exposure and potential health risks.
Propriétés
IUPAC Name |
N-(3-phenylpropyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c22-20(21-15-7-10-16-8-2-1-3-9-16)19-14-6-12-17-11-4-5-13-18(17)19/h1-6,8-9,11-14H,7,10,15H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZICZYQURCBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)naphthalene-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-benzyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5156796.png)


![[1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol](/img/structure/B5156819.png)
![7-chloro-4-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5156824.png)


![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156840.png)
![4-[4-(2,6-difluorobenzyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5156856.png)

![2-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5156890.png)
![1-(4-benzyl-1-piperazinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5156894.png)
![ethyl 6-methyl-4-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5156897.png)